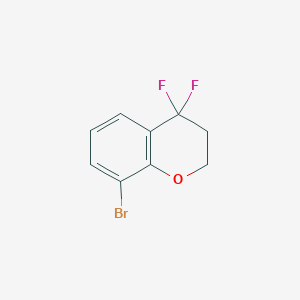
5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde is an organic compound with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol It is characterized by a furan ring substituted with a dioxolane ring and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde typically involves the reaction of furfural or its derivatives with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid . The reaction is carried out in non-polar solvents with the removal of water by the Dean-Stark method to drive the formation of the dioxolane ring . The reaction conditions usually involve heating the mixture to around 80°C for several hours to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 5-(1,3-Dioxolan-2-yl)furan-3-carboxylic acid.
Reduction: 5-(1,3-Dioxolan-2-yl)furan-3-methanol.
Substitution: Various substituted furans depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde involves its reactivity due to the presence of the aldehyde group and the furan ring. The aldehyde group can participate in nucleophilic addition reactions, while the furan ring can undergo electrophilic substitution. These reactions are facilitated by the electron-donating effects of the dioxolane ring, which increases the electron density on the furan ring, making it more reactive towards electrophiles .
Comparación Con Compuestos Similares
Similar Compounds
5-(1,3-Dioxolan-2-yl)-2-furaldehyde: Similar structure but with the aldehyde group at a different position.
5-Hydroxymethylfuran-2-carbaldehyde: Contains a hydroxymethyl group instead of the dioxolane ring.
Furan-2,5-dicarbaldehyde: Contains two aldehyde groups on the furan ring.
Uniqueness
5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde is unique due to the presence of the dioxolane ring, which imparts different chemical properties and reactivity compared to other furan derivatives. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propiedades
Fórmula molecular |
C8H8O4 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde |
InChI |
InChI=1S/C8H8O4/c9-4-6-3-7(12-5-6)8-10-1-2-11-8/h3-5,8H,1-2H2 |
Clave InChI |
UHCHUWQOUWXJGB-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC(=CO2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



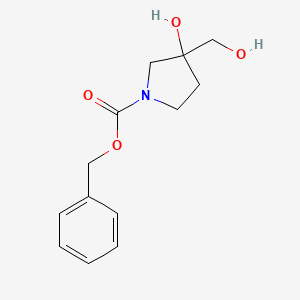
![2-[3-Bromo-2-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13480704.png)

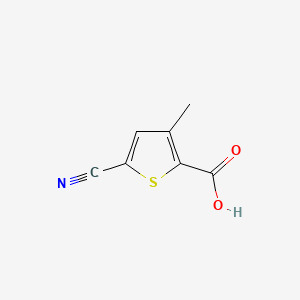
![3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid](/img/structure/B13480719.png)
![5,8-Diazaspiro[3.6]decane dihydrochloride](/img/structure/B13480726.png)
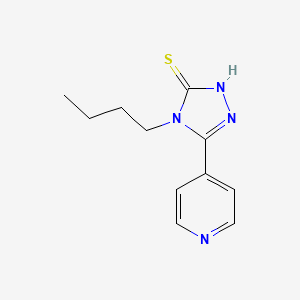
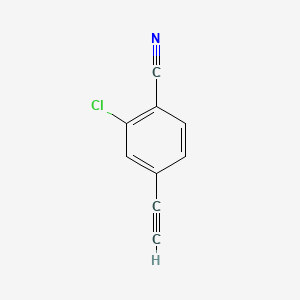
![6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13480752.png)


